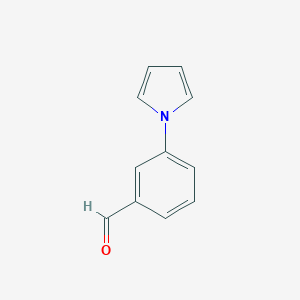

3-(1H-Pyrrol-1-yl)benzaldehyde

Description

BenchChem offers high-quality 3-(1H-Pyrrol-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Pyrrol-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyrrol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALTUANHIBXQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380159 | |

| Record name | 3-(1H-Pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129747-77-9 | |

| Record name | 3-(1H-Pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-Pyrrol-1-yl)benzaldehyde

CAS Number: 129747-77-9

This technical guide provides a comprehensive overview of 3-(1H-Pyrrol-1-yl)benzaldehyde, a specialty chemical with potential applications in proteomics research and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

3-(1H-Pyrrol-1-yl)benzaldehyde is a solid organic compound with the molecular formula C₁₁H₉NO.[1] The key quantitative data for this compound, along with its isomers for comparison, are summarized in the table below.

| Property | Value for 3-(1H-Pyrrol-1-yl)benzaldehyde | Value for 4-(1H-Pyrrol-1-yl)benzaldehyde |

| CAS Number | 129747-77-9[1] | 23351-05-5 |

| Molecular Formula | C₁₁H₉NO[1] | C₁₁H₉NO |

| Molecular Weight | 171.20 g/mol [1] | 171.19 g/mol |

| Physical Form | Solid | Solid |

| Melting Point | Not available | 92-95°C |

| Boiling Point | Not available | 306.6°C at 760 mmHg |

Synthesis and Experimental Protocols

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic method for the formation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3][4][5][6] To synthesize 3-(1H-Pyrrol-1-yl)benzaldehyde via this route, one would start with 3-aminobenzaldehyde and a 1,4-dicarbonyl compound like 2,5-dimethoxytetrahydrofuran (the acetal of succinaldehyde).

Hypothetical Experimental Protocol (Paal-Knorr Synthesis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

-

Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Logical Workflow for Paal-Knorr Synthesis

References

Technical Guide: 3-(1H-Pyrrol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-Pyrrol-1-yl)benzaldehyde, a heterocyclic aromatic compound. This document includes key quantitative data, a representative synthetic protocol, and a generalized experimental workflow for its synthesis and characterization.

Core Compound Properties

3-(1H-Pyrrol-1-yl)benzaldehyde is an organic compound featuring a benzaldehyde molecule substituted with a pyrrole ring at the meta position. Its structural characteristics are of interest in medicinal chemistry and materials science.

Quantitative Data Summary

The key physicochemical properties of 3-(1H-Pyrrol-1-yl)benzaldehyde and its isomer are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 171.20 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₉NO | [1][2][3] |

| CAS Number | 129747-77-9 | [1] |

| Physical Form | Solid | |

| Melting Point | 92-95°C (for 4-isomer) | |

| Boiling Point | 306.6°C at 760 mmHg (for 4-isomer) | |

| Purity | Typically ≥95% | [3] |

Experimental Protocols

The synthesis of pyrrole-substituted benzaldehydes can be achieved through various organic synthesis methods. Below is a generalized protocol for a condensation reaction, a common method for forming such structures.

General Synthesis of Pyrrole-Substituted Benzaldehydes

This protocol outlines a representative synthesis of a pyrrole-containing compound from pyrrole and benzaldehyde, which can be adapted for the synthesis of 3-(1H-Pyrrol-1-yl)benzaldehyde.

Materials:

-

Pyrrole (freshly distilled)

-

3-Bromobenzaldehyde

-

Copper catalyst

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., dimethylformamide - DMF)

-

Propionic acid

-

Methanol

-

Methylene chloride

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser, combine 3-bromobenzaldehyde, pyrrole, a copper catalyst, and a base in a solvent like DMF.

-

Reaction Execution: Heat the mixture to reflux and allow it to react for a specified period. The progress of the reaction should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The crude product is then purified. This may involve techniques such as filtration and washing with solvents like methanol and methylene chloride to isolate the desired compound.

Logical Workflow and Visualization

The synthesis and characterization of 3-(1H-Pyrrol-1-yl)benzaldehyde follow a logical experimental workflow. This process ensures the successful synthesis of the target compound and the verification of its identity and purity.

Caption: A generalized workflow for the synthesis and characterization of 3-(1H-Pyrrol-1-yl)benzaldehyde.

Biological and Pharmacological Context

While specific biological activities for 3-(1H-Pyrrol-1-yl)benzaldehyde are not extensively documented, the pyrrole nucleus is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[4] Pyrrole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The benzaldehyde moiety itself has been investigated for its potential as an antimicrobial and antioxidant agent.[6] Consequently, 3-(1H-Pyrrol-1-yl)benzaldehyde may be a molecule of interest for screening in drug discovery programs.

References

- 1. scbt.com [scbt.com]

- 2. 3-(1H-Pyrrol-1-yl)benzaldehyde - CAS:129747-77-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 3-(1H-Pyrrol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Pyrrol-1-yl)benzaldehyde is an aromatic organic compound that incorporates both a pyrrole and a benzaldehyde moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The pyrrole ring is a common motif in many biologically active compounds, while the benzaldehyde group provides a reactive handle for a variety of chemical transformations.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-(1H-Pyrrol-1-yl)benzaldehyde.

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-(1H-Pyrrol-1-yl)benzaldehyde | |

| CAS Number | 129747-77-9 | [3] |

| Molecular Formula | C₁₁H₉NO | [3] |

| Molecular Weight | 171.20 g/mol | [3] |

| Appearance | Predicted to be a solid at room temperature. | |

| Melting Point | 54 °C | |

| Boiling Point | 311.8 °C at 760 mmHg | |

| Solubility | Predicted to be soluble in organic solvents like diethyl ether, ethyl acetate, and chloroform; sparingly soluble in water. | [4] |

Spectroscopic Data

Detailed experimental spectroscopic data for 3-(1H-Pyrrol-1-yl)benzaldehyde is not widely published. However, the expected spectral characteristics can be predicted based on the analysis of its structural isomers and the known spectral features of pyrroles and benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for 3-(1H-Pyrrol-1-yl)benzaldehyde in CDCl₃ are presented below. These predictions are based on data available for 4-(1H-pyrrol-1-yl)benzaldehyde and general principles of NMR spectroscopy.[5][6][7]

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde Proton (-CHO) | ~9.9 - 10.1 | Singlet | 1H |

| Aromatic Protons (Benzene Ring) | ~7.5 - 8.0 | Multiplet | 4H |

| Pyrrole Protons (α-H) | ~7.1 - 7.3 | Triplet | 2H |

| Pyrrole Protons (β-H) | ~6.3 - 6.5 | Triplet | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (-CHO) | ~190 - 192 |

| Aromatic Carbons (Benzene Ring) | ~120 - 145 |

| Pyrrole Carbons (α-C) | ~118 - 120 |

| Pyrrole Carbons (β-C) | ~110 - 112 |

Infrared (IR) Spectroscopy

The IR spectrum of 3-(1H-Pyrrol-1-yl)benzaldehyde is expected to show characteristic absorption bands for the aldehyde and pyrrole functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium |

| C=O stretch (aldehyde) | 1690-1715 | Strong |

| C=C stretch (aromatic) | 1500-1600 | Medium-Strong |

| C-N stretch (pyrrole) | 1300-1360 | Medium |

| C-H bend (aromatic) | 690-900 | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-(1H-Pyrrol-1-yl)benzaldehyde is expected to show a molecular ion peak (M⁺) at m/z = 171. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) and fragmentation of the pyrrole ring.

| Ion | Predicted m/z | Description |

| [M]⁺ | 171 | Molecular Ion |

| [M-H]⁺ | 170 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 142 | Loss of the formyl radical |

| [C₇H₅N]⁺ | 115 | Fragmentation of the pyrrole and benzene rings |

Synthesis and Experimental Protocols

Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an amine.[8][9] In this case, 3-bromobenzaldehyde would be reacted with pyrrole in the presence of a copper catalyst and a base.

Experimental Protocol (Proposed):

-

To a reaction vessel, add 3-bromobenzaldehyde (1 equivalent), pyrrole (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

Alternatively, a Suzuki-Miyaura coupling can be employed, reacting 3-formylphenylboronic acid with 1H-pyrrole.[10][11] This palladium-catalyzed cross-coupling reaction is known for its high efficiency and functional group tolerance.[12]

Experimental Protocol (Proposed):

-

In a reaction flask, dissolve 3-formylphenylboronic acid (1 equivalent), 1H-pyrrole (1.2 equivalents), and a base such as potassium carbonate (2 equivalents) in a mixture of an organic solvent (e.g., dioxane or toluene) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, and purify as described for the Ullmann condensation.

Reactivity and Stability

The reactivity of 3-(1H-Pyrrol-1-yl)benzaldehyde is dictated by its two main functional groups: the aromatic aldehyde and the pyrrole ring.

-

Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines, oximes, and hydrazones.[13] The aromatic ring provides some resonance stabilization to the carbonyl group, which can slightly reduce its reactivity compared to aliphatic aldehydes.[14]

-

Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is prone to electrophilic substitution reactions.[15][16] The nitrogen atom's lone pair is delocalized into the ring, increasing its nucleophilicity.[17] Electrophilic attack typically occurs at the C2 and C5 positions. The benzaldehyde substituent at the 1-position will influence the regioselectivity of these reactions.

Stability: Aromatic aldehydes can be susceptible to oxidation, especially in the presence of air and light, leading to the formation of the corresponding carboxylic acid.[18] Therefore, 3-(1H-Pyrrol-1-yl)benzaldehyde should be stored in a cool, dark place under an inert atmosphere to ensure its stability.

Potential Biological Activity and Signaling Pathways

While there are no specific studies on the biological activity of 3-(1H-Pyrrol-1-yl)benzaldehyde, its structural components suggest potential relevance in drug discovery. Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][19]

Of particular interest is the potential for this molecule to interact with the Sonic Hedgehog (Shh) signaling pathway . Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers.[20][21] Studies have shown that benzaldehyde can induce autophagy in astrocytes through the Shh signaling pathway. This suggests that benzaldehyde and its derivatives could act as modulators of this pathway.

The Shh pathway is a critical regulator of embryonic development and is largely inactive in adult tissues.[22] In cancer, its reactivation can lead to uncontrolled cell proliferation and tumor growth.[23] Small molecule inhibitors targeting different components of this pathway are therefore of significant therapeutic interest.

Given that other small molecules with aromatic aldehyde functionalities have been shown to modulate this pathway, it is plausible that 3-(1H-Pyrrol-1-yl)benzaldehyde or its derivatives could act as inhibitors, potentially at the level of the Smoothened (SMO) receptor or other downstream components. Further research is warranted to explore this potential.

Conclusion

3-(1H-Pyrrol-1-yl)benzaldehyde is a versatile chemical compound with significant potential in synthetic chemistry and drug discovery. Its combination of a reactive aldehyde group and an electron-rich pyrrole ring makes it a valuable precursor for the synthesis of more complex molecules. The potential for this compound to interact with key biological pathways, such as the Sonic Hedgehog pathway, highlights its relevance for further investigation by researchers and scientists in the field of drug development. This guide provides a foundational understanding of its chemical properties to aid in these future endeavors.

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. fiveable.me [fiveable.me]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. nbinno.com [nbinno.com]

- 13. Aldehyde - Wikipedia [en.wikipedia.org]

- 14. quora.com [quora.com]

- 15. Pyrrole - Wikipedia [en.wikipedia.org]

- 16. homework.study.com [homework.study.com]

- 17. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 18. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 19. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]

- 21. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 23. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

In-depth Technical Guide to the Structure Elucidation of 3-(1H-Pyrrol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-(1H-Pyrrol-1-yl)benzaldehyde, a significant organic compound in medicinal chemistry and materials science. This document details the key identifiers, physicochemical properties, and the spectroscopic data essential for its unambiguous characterization. Furthermore, it outlines a common synthetic route and the logical workflow for its structure determination.

Compound Identification and Properties

3-(1H-Pyrrol-1-yl)benzaldehyde is an aromatic aldehyde distinguished by a pyrrole ring attached to the meta-position of a benzaldehyde moiety.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-(1H-Pyrrol-1-yl)benzaldehyde | N/A |

| CAS Number | 129747-77-9 | [1][2] |

| Molecular Formula | C₁₁H₉NO | [1][2] |

| Molecular Weight | 171.20 g/mol | [1][2] |

Spectroscopic Data for Structure Elucidation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is crucial for identifying the number and connectivity of hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) | 1H |

| Aromatic (Benzene Ring) | ~7.5 - 8.0 | Multiplet (m) | 4H |

| Pyrrole (α-protons) | ~7.0 - 7.2 | Triplet (t) | 2H |

| Pyrrole (β-protons) | ~6.2 - 6.4 | Triplet (t) | 2H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | ~190 - 193 |

| Aromatic (C-CHO) | ~137 - 140 |

| Aromatic (C-N) | ~138 - 142 |

| Aromatic (CH) | ~120 - 135 |

| Pyrrole (α-carbons) | ~118 - 122 |

| Pyrrole (β-carbons) | ~110 - 113 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aldehyde) | 2720 - 2820 | Medium, sharp |

| C=O stretch (aldehyde) | 1690 - 1715 | Strong, sharp |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-N stretch | 1300 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 5: Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion (M⁺) | m/z 171 |

| Key Fragments | m/z 170 ([M-H]⁺), m/z 142 ([M-CHO]⁺), m/z 115, m/z 77 |

The fragmentation would likely involve the loss of a hydrogen atom from the aldehyde, loss of the formyl group, and subsequent cleavages of the aromatic and pyrrole rings.

Synthesis of 3-(1H-Pyrrol-1-yl)benzaldehyde

A common and effective method for the synthesis of N-aryl pyrroles is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to form carbon-nitrogen bonds.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

3-Bromobenzaldehyde + Pyrrole --(Pd catalyst, Ligand, Base)--> 3-(1H-Pyrrol-1-yl)benzaldehyde

Materials:

-

3-Bromobenzaldehyde

-

Pyrrole

-

Palladium(II) acetate (Pd(OAc)₂) or a similar palladium catalyst

-

A suitable phosphine ligand (e.g., Xantphos, SPhos)

-

A non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.

-

Add the anhydrous solvent and stir the mixture for a few minutes to allow for the formation of the active catalyst complex.

-

Add the base, 3-bromobenzaldehyde, and pyrrole to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-(1H-Pyrrol-1-yl)benzaldehyde.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a synthesized compound like 3-(1H-Pyrrol-1-yl)benzaldehyde follows a logical progression of analytical techniques.

Caption: Workflow for the synthesis and structural elucidation of 3-(1H-Pyrrol-1-yl)benzaldehyde.

This comprehensive guide provides the foundational information required for the synthesis and rigorous structural characterization of 3-(1H-Pyrrol-1-yl)benzaldehyde, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

Spectroscopic and Synthetic Profile of 3-(1H-Pyrrol-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for the aromatic heterocyclic compound, 3-(1H-Pyrrol-1-yl)benzaldehyde. This molecule, possessing both a reactive aldehyde and an N-substituted pyrrole moiety, is a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in published literature, this guide combines theoretical predictions based on established spectroscopic principles with comparative data from its well-characterized regioisomer, 4-(1H-Pyrrol-1-yl)benzaldehyde.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 129747-77-9 | [1][2] |

| Molecular Formula | C₁₁H₉NO | [1][2] |

| Molecular Weight | 171.20 g/mol | [1] |

| IUPAC Name | 3-(1H-Pyrrol-1-yl)benzaldehyde |

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 3-(1H-Pyrrol-1-yl)benzaldehyde. These predictions are derived from standard chemical shift values, group frequencies, fragmentation patterns, and comparison with its 4-substituted isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10.05 | s | 1H | -CHO | The aldehyde proton is highly deshielded and appears as a singlet. |

| ~7.95 | t, J ≈ 1.5 Hz | 1H | H-2 (Benzene) | Proton ortho to the aldehyde and meta to the pyrrole group. |

| ~7.85 | dt, J ≈ 7.8, 1.5 Hz | 1H | H-6 (Benzene) | Proton ortho to the pyrrole group and meta to the aldehyde. |

| ~7.70 | dt, J ≈ 7.8, 1.5 Hz | 1H | H-4 (Benzene) | Proton ortho to the pyrrole group and meta to the aldehyde. |

| ~7.55 | t, J ≈ 7.8 Hz | 1H | H-5 (Benzene) | Proton meta to both substituents. |

| ~7.20 | t, J ≈ 2.2 Hz | 2H | H-α (Pyrrole) | Protons adjacent to the nitrogen atom in the pyrrole ring. |

| ~6.40 | t, J ≈ 2.2 Hz | 2H | H-β (Pyrrole) | Protons beta to the nitrogen atom in the pyrrole ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~191.5 | C=O | Aldehyde carbonyl carbon, highly deshielded. |

| ~141.0 | C-3 (Benzene) | Carbon bearing the pyrrole substituent (ipso-carbon). |

| ~137.5 | C-1 (Benzene) | Carbon bearing the aldehyde substituent (ipso-carbon). |

| ~130.0 | C-5 (Benzene) | Aromatic CH. |

| ~127.0 | C-6 (Benzene) | Aromatic CH. |

| ~124.0 | C-4 (Benzene) | Aromatic CH. |

| ~122.0 | C-2 (Benzene) | Aromatic CH. |

| ~120.0 | C-α (Pyrrole) | Pyrrole carbons adjacent to nitrogen. |

| ~111.5 | C-β (Pyrrole) | Pyrrole carbons beta to nitrogen. |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 - 3100 | Medium | Aromatic and Pyrrole C-H Stretch |

| 2850 - 2820 | Weak | Aldehyde C-H Stretch (Fermi resonance doublet) |

| 2750 - 2720 | Weak | Aldehyde C-H Stretch (Fermi resonance doublet) |

| 1710 - 1690 | Strong, Sharp | C=O Stretch (Aromatic Aldehyde) |

| 1600 - 1450 | Medium-Strong | Aromatic and Pyrrole C=C Ring Stretching |

| 1350 - 1250 | Medium | C-N Stretch |

| 900 - 675 | Strong | C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI))

| m/z | Ion | Notes |

| 171 | [M]⁺˙ | Molecular ion peak (for EI). |

| 172 | [M+H]⁺ | Protonated molecular ion (for ESI). |

| 170 | [M-H]⁺ | Loss of the aldehydic proton, a major fragment. |

| 142 | [M-CHO]⁺ | Loss of the formyl group. |

| 115 | [C₉H₇]⁺ | Further fragmentation, possibly leading to a benzopyrrole-type cation. |

Experimental Protocols

Synthesis via Chan-Lam N-Arylation

This protocol describes the coupling of pyrrole with 3-formylphenylboronic acid.

Reagents and Materials:

-

3-Formylphenylboronic acid

-

Pyrrole

-

Copper(II) acetate (Cu(OAc)₂)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Toluene

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add 3-formylphenylboronic acid (1.0 eq.), copper(II) acetate (0.1 eq.), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon), although the reaction is often tolerant to air.

-

Add the solvent (DCM or Toluene) to the flask, followed by pyrrole (1.2 eq.) and the base (e.g., triethylamine, 2.0 eq.).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the copper catalyst.

-

Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(1H-Pyrrol-1-yl)benzaldehyde.

Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the spectrum using either a thin film method (if the compound is an oil) or by preparing a KBr pellet (if it is a solid). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the purified compound using a mass spectrometer with either EI or ESI source to confirm the molecular weight and fragmentation pattern.

Visualizations

Synthetic Pathway

The Chan-Lam N-arylation provides a direct route to the target compound from commercially available starting materials.

Caption: Chan-Lam coupling for the synthesis of 3-(1H-Pyrrol-1-yl)benzaldehyde.

Experimental Workflow

The general workflow from synthesis to characterization is a standard procedure in synthetic organic chemistry.

Caption: General workflow for the synthesis and characterization of the target compound.

References

3-(1H-Pyrrol-1-yl)benzaldehyde safety and handling

An In-depth Technical Guide to the Safety and Handling of 3-(1H-Pyrrol-1-yl)benzaldehyde

This guide provides comprehensive safety and handling information for 3-(1H-Pyrrol-1-yl)benzaldehyde, tailored for researchers, scientists, and professionals in drug development. Due to the limited specific safety data for this compound, this guide incorporates detailed information from the parent compound, benzaldehyde, and related isomers to ensure a thorough understanding of potential hazards and safe handling protocols.

3-(1H-Pyrrol-1-yl)benzaldehyde is a specialty chemical primarily used in research and development.[1][2]

Table 1: Physical and Chemical Properties of 3-(1H-Pyrrol-1-yl)benzaldehyde and Related Compounds

| Property | 3-(1H-Pyrrol-1-yl)benzaldehyde | 4-(1H-Pyrrol-1-yl)benzaldehyde | Benzaldehyde (Parent Compound) |

| CAS Number | 129747-77-9[1][2] | 23351-05-5 | 100-52-7[3] |

| Molecular Formula | C₁₁H₉NO[2] | C₁₁H₉NO | C₇H₆O[3] |

| Molecular Weight | 171.20 g/mol [2] | 171.2 g/mol | 106.12 g/mol [3] |

| Appearance | Light yellow powder[1] | Solid | Colorless liquid[4] |

| Melting Point | 54°C[1] | 92-95°C | -26°C[5] |

| Boiling Point | 311.8°C at 760 mmHg[1] | 306.6°C at 760 mmHg | 178-179°C[6] |

| Flash Point | Not available | Not available | 63-64°C[4][5] |

| Solubility | Not available | Not available | Slightly soluble in water[4] |

Hazard Identification and Classification

-

GHS Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Based on the data for benzaldehyde, the following hazards should also be considered:

-

Environmental Hazards: Toxic to aquatic life with long-lasting effects.[6]

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Ensure adequate ventilation to control airborne concentrations.[3][9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[10]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5][11]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[11]

Handling Procedures:

-

Do not breathe dust or vapors.[8]

-

Take precautionary measures against static discharge.

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Store locked up.

-

For some isomers, storage at 4°C under nitrogen is recommended.

First Aid Measures

Table 2: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention, preferably from an ophthalmologist.[3][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8] |

Fire and Explosion Hazard Data

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][8]

-

Specific Hazards: The substance is combustible.[5] Vapors are heavier than air and may form explosive mixtures with air, especially upon intense heating.[12]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5] Use water spray to cool unopened containers.[3]

Accidental Release Measures

Personal Precautions:

Environmental Precautions:

Containment and Cleanup:

-

For solids, sweep up and place in a suitable container for disposal.

-

For liquids, absorb with an inert material (e.g., sand, Chemizorb®) and collect for disposal.[5]

-

Ventilate the area and wash the spill site after material pickup is complete.[8]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions. May undergo decomposition with long-term exposure to light.[12]

-

Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[12]

-

Incompatible Materials: Strong oxidizing agents, strong bases, alkalis, aluminum, and iron.[12]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed under fire conditions.[5][8]

Toxicological Information

Specific toxicological data for 3-(1H-Pyrrol-1-yl)benzaldehyde is not available. The following data for benzaldehyde provides an indication of potential toxicity.

Table 3: Acute Toxicity Data for Benzaldehyde

| Route | Species | Test | Value |

| Oral | Rat | LD50 | 800 - 2850 mg/kg[13] |

| Inhalation | Rat | LC50 | <5 mg/L (4 hours)[14] |

-

Skin Irritation: Causes skin irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[7][8]

-

Sensitization: Not likely to be a skin sensitizer based on the weight of evidence for benzaldehyde.

-

Carcinogenicity: No evidence of carcinogenicity in rats, some evidence in mice for benzaldehyde. Not considered a carcinogenic risk to humans at concentrations used in cosmetics.[13]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of specific benzaldehyde derivatives are typically found in regulatory submissions or peer-reviewed literature. A general methodology for an acute oral toxicity study, based on OECD Test Guideline 401, would involve:

-

Animal Selection: Use of a single sex of a standard laboratory rodent strain (e.g., Wistar rats).

-

Dose Administration: Administration of the test substance by gavage at several dose levels.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The median lethal dose (LD50) is calculated from the mortality data.

Visualizations

Caption: General workflow for the safe handling of chemical compounds.

Caption: Logical steps for responding to an accidental chemical spill.

References

- 1. 3-(1H-PYRROL-1-YL)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. durhamtech.edu [durhamtech.edu]

- 4. Benzaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. fishersci.be [fishersci.be]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lobachemie.com [lobachemie.com]

- 8. chemos.de [chemos.de]

- 9. echemi.com [echemi.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.fr [fishersci.fr]

- 12. carlroth.com [carlroth.com]

- 13. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to 3-(1H-Pyrrol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological relevance of 3-(1H-Pyrrol-1-yl)benzaldehyde. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

3-(1H-Pyrrol-1-yl)benzaldehyde is a substituted aromatic aldehyde with a pyrrole moiety. Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and analysis.

| Property | Value | Reference(s) |

| CAS Number | 129747-77-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₉NO | [1] |

| Molecular Weight | 171.20 g/mol | [1][2] |

| Physical State | Light yellow powder | [4] |

| Melting Point | 54 °C | [4] |

| Boiling Point | 311.8 °C at 760 mmHg | [4] |

| Solubility | While specific quantitative data for 3-(1H-Pyrrol-1-yl)benzaldehyde is not readily available, the parent compound, benzaldehyde, is very slightly soluble in water and soluble in organic solvents. It is anticipated that 3-(1H-Pyrrol-1-yl)benzaldehyde would exhibit similar solubility characteristics, with good solubility in common organic solvents such as methanol, ethanol, DMSO, and dichloromethane. |

Synthesis Methodologies

The synthesis of N-aryl pyrroles, such as 3-(1H-Pyrrol-1-yl)benzaldehyde, can be approached through several established synthetic strategies. While a specific, detailed experimental protocol for this exact molecule is not widely published, the following methods represent viable synthetic routes.

Potential Synthetic Pathways

Several modern cross-coupling reactions are suitable for the synthesis of 3-(1H-Pyrrol-1-yl)benzaldehyde. The choice of method may depend on the availability of starting materials, desired scale, and tolerance of functional groups. Below are three potential and widely used methods:

-

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with a nucleophile, in this case, pyrrole.[5][6][7] The reaction typically requires high temperatures and a polar solvent.[5]

-

Buchwald-Hartwig Amination: A more modern and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10][11][12] This method often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[8]

-

Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[13][14][15][16][17] For the synthesis of an N-aryl pyrrole, an arylamine would be a required starting material.

A generalized workflow for the synthesis of 3-(1H-Pyrrol-1-yl)benzaldehyde via a cross-coupling reaction is depicted below.

Experimental Protocols

A representative experimental protocol for a Buchwald-Hartwig amination to synthesize an N-aryl pyrrole is provided below. Note: This is a general procedure and may require optimization for the specific synthesis of 3-(1H-Pyrrol-1-yl)benzaldehyde.

Materials:

-

3-Bromobenzaldehyde

-

Pyrrole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (catalytic amount, e.g., 2-5 mol%), Xantphos (e.g., 1.2-1.5 equivalents relative to Pd), and Cs₂CO₃ (e.g., 1.5-2.0 equivalents).

-

Add 3-bromobenzaldehyde (1.0 equivalent) and pyrrole (1.1-1.5 equivalents) to the flask.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the flask and heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3-(1H-Pyrrol-1-yl)benzaldehyde.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of 3-(1H-Pyrrol-1-yl)benzaldehyde are limited, the pyrrole and benzaldehyde moieties are present in numerous compounds with known pharmacological properties.

-

Pyrrole Derivatives: The pyrrole nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer effects.[18]

-

Benzaldehyde Derivatives: Certain benzaldehyde derivatives have been shown to possess cytotoxic and antimicrobial properties.[19] For instance, some benzaldehyde compounds have been reported to induce cytotoxicity in cancer cell lines.[20]

Given the presence of these pharmacophores, it is plausible that 3-(1H-Pyrrol-1-yl)benzaldehyde could exhibit biological activity. Further investigation is warranted to explore its potential as a cytotoxic, antimicrobial, or antiviral agent.

A potential mechanism of action for a cytotoxic compound is the induction of apoptosis. A simplified representation of a generic apoptosis signaling pathway is shown below. It is important to note that this is a representative pathway and has not been specifically validated for 3-(1H-Pyrrol-1-yl)benzaldehyde.

Conclusion

3-(1H-Pyrrol-1-yl)benzaldehyde is a compound of interest for further investigation, particularly in the realm of medicinal chemistry. This guide has provided a summary of its known physical properties and outlined potential synthetic routes based on established chemical reactions. While direct biological data is currently scarce, the structural motifs present in the molecule suggest that it may possess interesting pharmacological activities. The information and protocols provided herein are intended to serve as a valuable resource for researchers and scientists in their exploration of this and related compounds. Further experimental work is necessary to fully elucidate the solubility, biological activity, and potential therapeutic applications of 3-(1H-Pyrrol-1-yl)benzaldehyde.

References

- 1. 3-(1H-PYRROL-1-YL)BENZALDEHYDE | 129747-77-9 [chemicalbook.com]

- 2. 3-(1H-Pyrrol-1-yl)benzaldehyde - CAS:129747-77-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. scbt.com [scbt.com]

- 4. 3-(1H-PYRROL-1-YL)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 17. rgmcet.edu.in [rgmcet.edu.in]

- 18. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Biological Profile of 3-(1H-Pyrrol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3-(1H-Pyrrol-1-yl)benzaldehyde is limited. This document provides a comprehensive overview based on established principles of organic chemistry, general experimental methodologies, and data from analogous compounds. All quantitative data presented herein, unless otherwise specified, are predictive or representative and should be confirmed by experimental validation.

Introduction

3-(1H-Pyrrol-1-yl)benzaldehyde is an aromatic aldehyde containing a pyrrole moiety. The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various biological interactions make pyrrole-containing compounds, such as 3-(1H-Pyrrol-1-yl)benzaldehyde, intriguing candidates for investigation in medicinal chemistry and drug discovery. The benzaldehyde functional group provides a reactive handle for further chemical modifications and can be involved in interactions with biological targets.

This technical guide aims to provide a summary of the available and predicted information regarding the solubility of 3-(1H-Pyrrol-1-yl)benzaldehyde, along with representative experimental protocols for its synthesis and solubility determination. Additionally, it explores the potential biological relevance of this class of compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-(1H-Pyrrol-1-yl)benzaldehyde is provided below.

| Property | Value | Source |

| CAS Number | 129747-77-9 | [Vendor Information[1][2]] |

| Molecular Formula | C₁₁H₉NO | [Vendor Information[1][2]] |

| Molecular Weight | 171.20 g/mol | [Vendor Information[1][2]] |

| Appearance | Light yellow powder | [ChemicalBook Safety Data Sheet[3]] |

| Melting Point | 54 °C | [ChemicalBook Safety Data Sheet[3]] |

| Boiling Point | 311.8 °C at 760 mmHg | [ChemicalBook Safety Data Sheet[3]] |

| Predicted LogP | 2.5 | [PubChem[4]] |

Solubility Profile

Qualitative Solubility Prediction

-

Water: Expected to be sparingly soluble to insoluble in water due to the predominantly nonpolar aromatic structure.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Expected to be soluble.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have moderate to good solubility.

-

Alcohols (e.g., Methanol, Ethanol): Expected to be soluble.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.

Predicted Quantitative Solubility Data

The following table presents predicted solubility values derived from computational models and general principles of "like dissolves like." These values are estimations and require experimental verification.

| Solvent | Predicted Solubility |

| Water | < 0.1 mg/mL |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Toluene | Soluble |

| Hexane | Sparingly Soluble |

Experimental Protocols

General Protocol for Solubility Determination

A general experimental protocol for determining the solubility of a solid organic compound like 3-(1H-Pyrrol-1-yl)benzaldehyde is outlined below.[5][6][7][8][9]

Objective: To determine the approximate solubility of 3-(1H-Pyrrol-1-yl)benzaldehyde in various solvents at a given temperature (e.g., room temperature).

Materials:

-

3-(1H-Pyrrol-1-yl)benzaldehyde

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

Procedure:

-

Weigh a precise amount of 3-(1H-Pyrrol-1-yl)benzaldehyde (e.g., 10 mg) and place it into a clean, dry test tube.

-

Add a small, measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution to see if the solid has completely dissolved.

-

If the solid has dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL), vortexing after each addition, until the solution becomes saturated (i.e., solid material remains undissolved).

-

If the initial amount of solid does not dissolve in the first portion of the solvent, continue to add the solvent in measured increments until complete dissolution is achieved or a maximum volume is reached.

-

The solubility can be expressed in terms of mg/mL or as qualitative descriptors (e.g., soluble, sparingly soluble, insoluble).

A logical workflow for this experimental procedure is depicted in the following diagram.

Caption: Workflow for solubility determination.

Representative Synthesis Protocol: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used and robust method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[10][11][12][13][14] While a specific protocol for 3-(1H-Pyrrol-1-yl)benzaldehyde is not available, a general procedure for the synthesis of an N-aryl pyrrole, which is structurally analogous, is provided below. This would involve the reaction of 2,5-dimethoxytetrahydrofuran (a protected form of succinaldehyde, the 1,4-dicarbonyl component) and 3-aminobenzaldehyde.

Reaction Scheme:

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

3-Aminobenzaldehyde

-

Glacial acetic acid (as solvent and catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminobenzaldehyde (1.0 equivalent).

-

Add glacial acetic acid to dissolve the amine.

-

Add 2,5-dimethoxytetrahydrofuran (1.0 to 1.1 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for a period of 1-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing ice-water to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

The logical flow of this synthetic procedure is illustrated below.

References

- 1. scbt.com [scbt.com]

- 2. 3-(1H-Pyrrol-1-yl)benzaldehyde - CAS:129747-77-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 3-(1H-PYRROL-1-YL)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 4. 4-(1H-Pyrrol-1-yl)benzaldehyde | C11H9NO | CID 598781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. saltise.ca [saltise.ca]

- 10. grokipedia.com [grokipedia.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

Synthesis of 3-(1H-Pyrrol-1-yl)benzaldehyde: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-(1H-pyrrol-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the primary synthetic precursors and focuses on the copper-catalyzed Ullmann condensation as a principal synthetic route. Detailed experimental protocols, quantitative data, and process diagrams are provided to assist researchers, scientists, and drug development professionals in the practical application of this synthesis.

Introduction

3-(1H-Pyrrol-1-yl)benzaldehyde is an aromatic aldehyde functionalized with a pyrrole moiety. This structural motif is of significant interest in the development of novel pharmaceuticals and functional materials due to the versatile reactivity of the aldehyde group and the unique electronic properties of the pyrrole ring. The synthesis of this compound primarily relies on the formation of a carbon-nitrogen (C-N) bond between a benzaldehyde derivative and a pyrrole precursor. This guide will focus on the established and reliable Ullmann condensation method for this transformation.

Precursors and Synthetic Routes

The synthesis of 3-(1H-pyrrol-1-yl)benzaldehyde is most commonly achieved through cross-coupling reactions. The two primary precursors are a pyrrole source and a benzaldehyde derivative substituted with a suitable leaving group at the meta-position.

Key Precursors:

-

Pyrrole (or its corresponding salt, e.g., potassium pyrrolide): The nitrogen-containing heterocyclic core.

-

3-Halobenzaldehyde (e.g., 3-bromobenzaldehyde or 3-iodobenzaldehyde): The aromatic aldehyde component with a leaving group for the coupling reaction. 3-bromobenzaldehyde is a commercially available and commonly used precursor.

Primary Synthetic Routes:

-

Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[1] This is a robust and widely used method for N-arylation of heterocycles.[2]

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that provides an alternative, often milder, route to C-N bond formation.[3][4]

This guide will provide a detailed protocol for the Ullmann condensation, which offers a cost-effective and efficient approach.

Experimental Protocol: Ullmann Condensation

The following protocol is a representative procedure for the synthesis of 3-(1H-pyrrol-1-yl)benzaldehyde via a copper-catalyzed Ullmann-type N-arylation reaction. This protocol is based on established methodologies for the N-arylation of pyrroles and related heterocyles.[5][6]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 |

| Pyrrole | C₄H₅N | 67.09 |

| Copper(I) Iodide | CuI | 190.45 |

| N,N'-Dimethylethylenediamine (DMEDA) | C₄H₁₂N₂ | 88.15 |

| Potassium Phosphate (tribasic) | K₃PO₄ | 212.27 |

| Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |

| Toluene | C₇H₈ | 92.14 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Hexane | C₆H₁₄ | 86.18 |

| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 |

| Brine | NaCl (aq.) | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle with temperature control

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add copper(I) iodide (0.1 mmol, 19.0 mg), and tribasic potassium phosphate (2.2 mmol, 467 mg).

-

Addition of Reagents: Add anhydrous dioxane (5 mL) to the flask, followed by 3-bromobenzaldehyde (1.0 mmol, 185 mg), pyrrole (1.2 mmol, 80.5 mg, 83 µL), and N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 17.6 mg, 21.5 µL).

-

Reaction Conditions: The reaction mixture is heated to 110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., a gradient from 95:5 to 80:20 hexane:ethyl acetate) to afford 3-(1H-pyrrol-1-yl)benzaldehyde as a solid.

Quantitative Data Summary:

| Parameter | Value | Notes |

| Stoichiometry | ||

| 3-Bromobenzaldehyde | 1.0 eq | Limiting Reagent |

| Pyrrole | 1.2 eq | Slight excess to ensure complete consumption of the aryl halide |

| Copper(I) Iodide | 0.1 eq (10 mol%) | Catalyst |

| DMEDA | 0.2 eq (20 mol%) | Ligand |

| K₃PO₄ | 2.2 eq | Base |

| Reaction Conditions | ||

| Solvent | Anhydrous Dioxane | A high-boiling point polar aprotic solvent is suitable |

| Temperature | 110 °C | Typical for Ullmann couplings |

| Reaction Time | 24-48 h | Monitor by TLC for completion |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the copper catalyst and other reagents |

| Yield | ||

| Expected Yield | 60-80% | Typical yield for this type of N-arylation reaction |

Visualizations

Synthetic Pathway: Ullmann Condensation

Caption: Ullmann condensation pathway for the synthesis of 3-(1H-pyrrol-1-yl)benzaldehyde.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of 3-(1H-pyrrol-1-yl)benzaldehyde using an Ullmann condensation reaction. The provided experimental protocol, along with the quantitative data and process diagrams, serves as a practical resource for researchers in organic synthesis and drug development. While other methods like the Buchwald-Hartwig amination exist, the copper-catalyzed approach represents a classic and effective strategy for constructing the target C-N bond. Careful execution of the experimental procedure and purification steps are crucial for obtaining the desired product in high yield and purity.

References

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

Methodological & Application

Application Note: Synthesis of 3-(1H-pyrrol-1-yl)benzaldehyde via Paal-Knorr Condensation

Abstract

This document provides a detailed protocol for the synthesis of 3-(1H-pyrrol-1-yl)benzaldehyde from 3-aminobenzaldehyde and 2,5-dimethoxytetrahydrofuran. The synthesis is achieved through the Paal-Knorr pyrrole condensation, a robust and widely utilized method for the formation of substituted pyrroles.[1] This method involves the reaction of a primary amine with a 1,4-dicarbonyl compound, which is generated in situ from 2,5-dimethoxytetrahydrofuran under acidic conditions.[2][3] The protocol outlines the reaction setup, purification, and characterization of the final product, intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials.[1] The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most straightforward and efficient methods for constructing the pyrrole core.[1][4] The reaction condenses a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions, to yield the corresponding pyrrole.[4][5]

In this application, 3-aminobenzaldehyde serves as the primary amine. The 1,4-dicarbonyl compound, succinaldehyde, is conveniently generated in situ by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran. This approach avoids the handling of the less stable succinaldehyde directly. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to afford the aromatic pyrrole ring.[6] The resulting product, 3-(1H-pyrrol-1-yl)benzaldehyde, is a valuable building block for the synthesis of more complex molecules.

Reaction Scheme

The overall reaction is as follows:

-

Reactants: 3-Aminobenzaldehyde and 2,5-Dimethoxytetrahydrofuran

-

Catalyst: Acetic Acid

-

Product: 3-(1H-Pyrrol-1-yl)benzaldehyde

The mechanism involves the initial acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. The primary amine of 3-aminobenzaldehyde then attacks the two carbonyl groups of succinaldehyde, leading to a ring-closing step.[3] Subsequent elimination of two water molecules results in the formation of the aromatic pyrrole ring.[3]

Experimental Protocol

3.1 Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Aminobenzaldehyde | C₇H₇NO | 121.14 | 1.21 g | 10.0 | 1.0 |

| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 1.4 mL | 10.5 | 1.05 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 20 mL | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | - |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~100 mL | - | - |

| Brine | NaCl | 58.44 | ~50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |

| Product | C₁₁H₉NO | 171.20 | ~1.37 g (Theoretical) | - | - |

3.2 Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders)

3.3 Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzaldehyde (1.21 g, 10.0 mmol) and glacial acetic acid (20 mL). Stir the mixture at room temperature until the amine fully dissolves.

-

Addition of Reagent: Add 2,5-dimethoxytetrahydrofuran (1.4 mL, 10.5 mmol) to the solution.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to 110-120 °C. Maintain reflux with vigorous stirring for 2 hours. The solution will typically darken in color.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The disappearance of the starting amine spot indicates the reaction is nearing completion.

-

Work-up: After 2 hours, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) to neutralize excess acetic acid, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

3.4 Purification

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Elution: Use a gradient elution system, starting with hexane/ethyl acetate (9:1) and gradually increasing the polarity to hexane/ethyl acetate (4:1), to isolate the desired product.

-

Isolation: Collect the fractions containing the product (identified by TLC) and concentrate them using a rotary evaporator to yield 3-(1H-pyrrol-1-yl)benzaldehyde as a solid. Typical yields are in the range of 70-85%.

Characterization Data

-

Appearance: Off-white to yellow solid.

-

Molecular Formula: C₁₁H₉NO.[7]

-

Molecular Weight: 171.20 g/mol .[7]

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR (CDCl₃, 100 MHz): Expected peaks around δ 192 (aldehyde C=O), 138 (Ar-C), 137 (Ar-C), 130 (Ar-CH), 125 (Ar-CH), 123 (Ar-CH), 122 (Pyrrole α-C), 111 (Pyrrole β-C).

-

Mass Spectrometry (EI): m/z (%) = 171 (M+), 170, 115.[9]

Safety and Handling

-

Conduct all steps of the experiment in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

3-Aminobenzaldehyde: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

2,5-Dimethoxytetrahydrofuran: Flammable liquid and vapor. Handle away from ignition sources.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Organic Solvents (Ethyl Acetate, Hexane): Flammable and volatile. Avoid inhalation of vapors.

-

Dispose of chemical waste according to institutional and local regulations.

Visualized Workflow and Logic

Caption: Workflow for the synthesis of 3-(1H-pyrrol-1-yl)benzaldehyde.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 4-(1H-Pyrrol-1-yl)benzaldehyde | C11H9NO | CID 598781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

One-Pot Synthesis of Substituted Pyrrole-3-Carbaldehydes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted pyrrole-3-carbaldehydes, valuable intermediates in medicinal chemistry and materials science. The described methods offer advantages such as operational simplicity, milder reaction conditions, and the ability to generate diverse structures from readily available starting materials.

Introduction

Pyrrole-3-carbaldehydes are key building blocks for the synthesis of a wide range of biologically active compounds and functional materials. Traditional methods for their preparation often involve multi-step procedures with low overall yields. This note details modern one-pot methodologies that streamline the synthesis of these important scaffolds, focusing on a sequential multicomponent reaction strategy and a regioselective Vilsmeier-Haack formylation approach.

I. Sequential Multicomponent Synthesis of N-Arylpyrrole-3-carbaldehydes

This powerful one-pot method involves a proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde and in situ generated imines, followed by an IBX-mediated oxidative aromatization.[1][2] This metal-free approach allows for the facile construction of various N-arylpyrrole-3-carbaldehydes from simple aromatic or heteroaromatic aldehydes and anilines.[1]

Logical Workflow for Multicomponent Synthesis

Caption: Workflow for the one-pot synthesis of N-arylpyrrole-3-carbaldehydes.

Experimental Protocol: Multicomponent Synthesis[1]

Materials:

-

Aromatic or heteroaromatic aldehyde (0.3 mmol)

-

Substituted aniline (e.g., p-anisidine) (0.3 mmol)

-

Succinaldehyde (3 M solution in water, 0.3 mL, 0.9 mmol)

-

L-Proline (7.0 mg, 0.06 mmol)

-

2-Iodoxybenzoic acid (IBX) (100 mg, 0.36 mmol)

-

Dimethyl sulfoxide (DMSO) (3.0 mL)

Procedure:

-

To a stirred solution of the aldehyde in DMSO (3.0 mL), add the aniline.

-

Stir the mixture for 2 hours at room temperature to facilitate the in situ formation of the imine.

-

To this solution, add succinaldehyde and L-proline.

-

Continue stirring the reaction mixture for 8 hours at room temperature.

-

Add IBX to the mixture and heat at 70 °C for an additional 3 hours.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrrole-3-carbaldehyde.

Data Summary: Multicomponent Synthesis of N-Arylpyrrole-3-carbaldehydes

| Entry | Aldehyde | Amine | Product | Yield (%) |

| 1 | Benzaldehyde | p-Anisidine | 1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde | 78 |

| 2 | 4-Nitrobenzaldehyde | p-Anisidine | 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 85 |

| 3 | 4-Chlorobenzaldehyde | p-Anisidine | 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | 82 |

| 4 | 2-Naphthaldehyde | p-Anisidine | 1-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-1H-pyrrole-3-carbaldehyde | 75 |

| 5 | Thiophene-2-carbaldehyde | p-Anisidine | 1-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole-3-carbaldehyde | 72 |

Yields are based on published data and may vary depending on experimental conditions.[1][2]

II. Vilsmeier-Haack Formylation with Sterically Crowded Formamides

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[3][4] Standard conditions (DMF/POCl₃) typically favor formylation at the C2 position of the pyrrole ring.[5] However, by employing sterically hindered formamides, the reaction can be directed to the less accessible C3 position, providing a direct route to N-substituted pyrrole-3-carbaldehydes.[5][6]

Experimental Workflow: Regioselective Vilsmeier-Haack Formylation

References

- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-(1H-pyrrol-1-yl)benzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 3-(1H-pyrrol-1-yl)benzaldehyde and its derivatives. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, a summary of their biological activities, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

3-(1H-pyrrol-1-yl)benzaldehyde serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The pyrrole moiety is a key structural feature in many bioactive compounds, and its combination with a benzaldehyde functional group allows for diverse chemical modifications to optimize pharmacological profiles. These compounds have shown potential in modulating key signaling pathways implicated in various diseases.

Synthesis Protocol

A plausible synthetic route for 3-(1H-pyrrol-1-yl)benzaldehyde can be achieved via a Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.